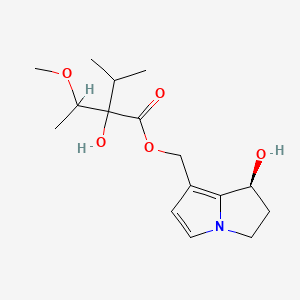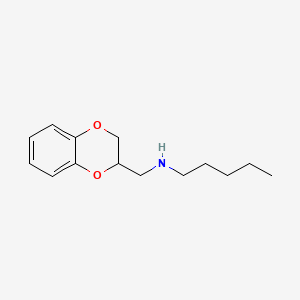
Lead sulfate tribasic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Lead sulfate tribasic can be synthesized through the reaction of lead oxide (PbO) and lead sulfate (PbSO₄) in the presence of water. One common method involves adding β-PbO to deionized water at a controlled temperature, followed by the addition of PbSO₄ . The reaction is typically carried out at 30°C, resulting in the formation of elongated 3BS plates .
Industrial Production Methods: In industrial settings, this compound is produced by mixing lead oxide with water and adding a small amount of acetic acid. Sulfuric acid is then added to the mixture under stirring conditions . The slurry is dried and crushed to obtain the final product .
化学反応の分析
Types of Reactions: Lead sulfate tribasic undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can undergo substitution reactions with other sulfates or oxides under specific conditions.
Major Products Formed: The major products formed from these reactions include different lead oxides and sulfates, depending on the reaction conditions and reagents used .
科学的研究の応用
Lead sulfate tribasic has a wide range of applications in scientific research:
Biology: While not commonly used in biological research, its derivatives may have applications in studying lead toxicity and its effects on biological systems.
Medicine: this compound is not typically used in medicine due to its toxicity.
Industry: It is extensively used in the production of lead-acid batteries, where it serves as a negative active material.
作用機序
The mechanism by which lead sulfate tribasic exerts its effects is primarily related to its role in lead-acid batteries. In these batteries, this compound acts as a negative active material, facilitating the conversion of active materials into metallic lead during the discharge cycle . This process involves the reduction of lead sulfate to lead and the oxidation of lead to lead dioxide during the charging cycle .
類似化合物との比較
Lead(II) sulfate (PbSO₄): A simpler sulfate of lead used in similar applications but with different properties.
Tetrabasic lead sulfate (PbSO₄·4PbO): Another lead sulfate compound used in lead-acid batteries with distinct structural and functional characteristics.
Lead monoxide (PbO): Used as a precursor in the synthesis of lead sulfate tribasic and other lead compounds.
Uniqueness: this compound is unique due to its specific crystal structure and its ability to improve the performance and uniformity of lead-acid batteries . Its synthesis from lead oxide and lead sulfate also makes it a valuable compound in industrial applications .
特性
分子式 |
H3O7P3PbS |
|---|---|
分子量 |
447 g/mol |
IUPAC名 |
lead(2+);oxophosphane;sulfate |
InChI |
InChI=1S/H2O4S.3HOP.Pb/c1-5(2,3)4;3*1-2;/h(H2,1,2,3,4);3*2H;/q;;;;+2/p-2 |
InChIキー |
VXNANVUYLHGSMQ-UHFFFAOYSA-L |
正規SMILES |
[O-]S(=O)(=O)[O-].O=P.O=P.O=P.[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


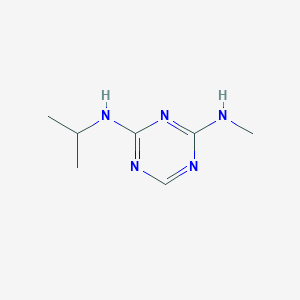
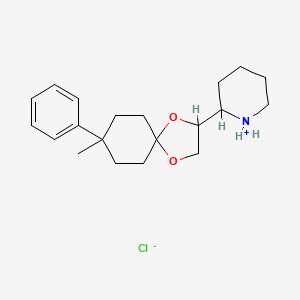

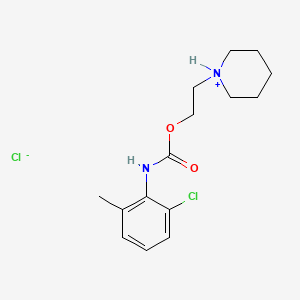
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
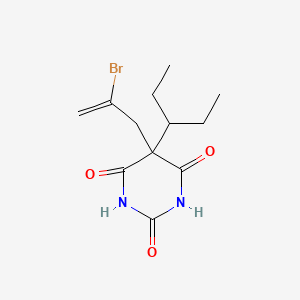
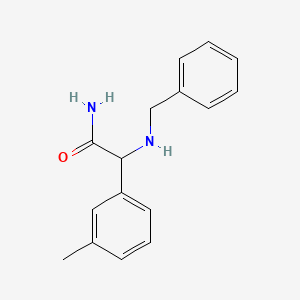
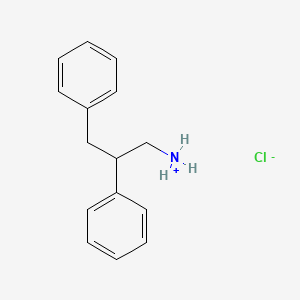

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
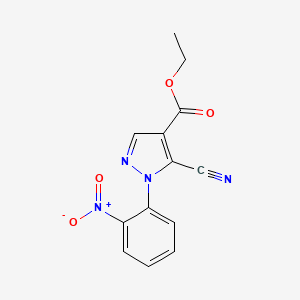
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
